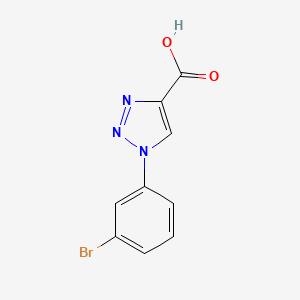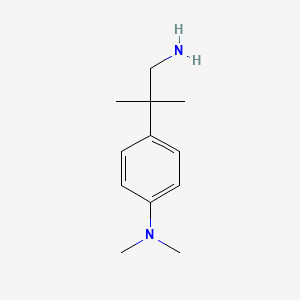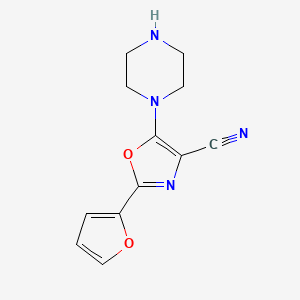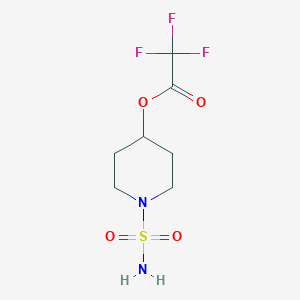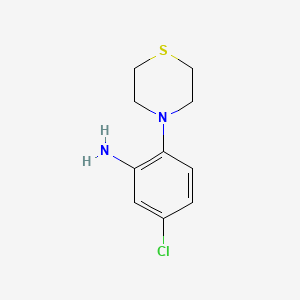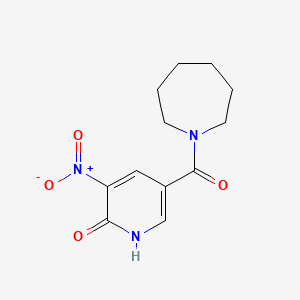
5-(azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one
説明
5-(Azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one, also known as 5-NPC, is an organic compound with a wide range of applications in the scientific research field. 5-NPC is a derivative of pyridine, a five-membered heterocyclic aromatic compound, and is used as a building block for synthesis of other compounds. It is an important starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic materials. 5-NPC has been studied extensively for its biochemical and physiological effects, as well as its ability to be used in lab experiments.
科学的研究の応用
Microwave-Assisted Synthesis of Nitro-Substituted Tetrahydropyridoazepines
Researchers have utilized microwave-assisted condensation techniques for the efficient synthesis of nitro-substituted tetrahydropyridoazepines. This method involves the condensation of azepan-4-ones with 3,5-dinitro-1-methylpyridin-2-one in the presence of ammonia, enabling the regioselective synthesis of tetrahydropyrido[3,2-c]azepines and tetrahydropyrido[2,3-d]azepines. Such methodologies highlight the compound's utility in synthesizing complex nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and drug design (Schultz, Turner, & Braje, 2010).
Antimitotic Agents and Pyridine Derivatives
The compound's derivatives have shown antitumor activity in mice, indicating its potential as a precursor to antimitotic agents. Research in this area focuses on the structure-activity relationships of pyridine derivatives, revealing how modifications to the compound can influence biological activity. This research provides insight into the development of new cancer therapies based on modifying the nitropyridine framework (Temple, Rener, Waud, & Noker, 1992).
Enantiodivergent Synthesis of Bis-Spiropyrrolidines
The utility of related compounds in enantiodivergent synthesis has been explored, particularly in the creation of bis-spiropyrrolidines via sequential interrupted and completed (3 + 2) cycloadditions. This research underscores the compound's versatility in synthesizing chiral centers, which are crucial in the development of drugs with specific enantiomeric preferences (Conde, Rivilla, Larumbe, & Cossío, 2015).
High-Density Energetic Materials
Further applications include the synthesis of high-density energetic materials. Salts of trinitromethyl-substituted triazoles related to the compound form a new class of materials with potential applications in explosives. This research demonstrates the compound's relevance beyond pharmaceuticals, extending to materials science (Thottempudi & Shreeve, 2011).
Synthesis of Novel DNA Crosslinking Agent
In another study, derivatives of the compound were synthesized and evaluated as novel DNA crosslinking agents. This highlights its potential application in developing targeted therapies that work by inducing DNA damage in cancer cells (Knox, Friedlos, Biggs, Flitter, Gaskell, Goddard, Davies, & Jarman, 1993).
特性
IUPAC Name |
5-(azepane-1-carbonyl)-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-11-10(15(18)19)7-9(8-13-11)12(17)14-5-3-1-2-4-6-14/h7-8H,1-6H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZIEWYIHZQOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CNC(=O)C(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



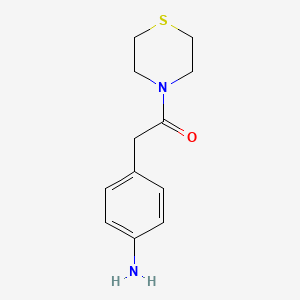
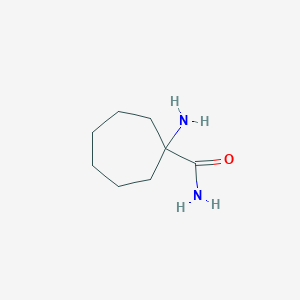

![1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1517603.png)
![1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one](/img/structure/B1517606.png)
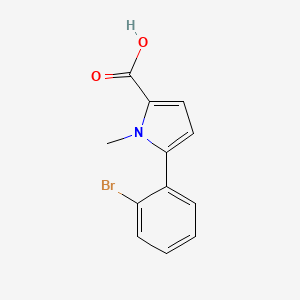
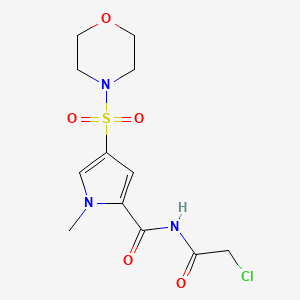
![7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1517609.png)
